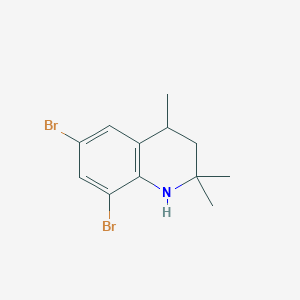

6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-5,7,15H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBVJDRVZZSFLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=C(C=C2Br)Br)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline typically involves the bromination of 2,2,4-trimethyl-3,4-dihydro-1H-quinoline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce quinoline derivatives with additional oxygen-containing groups.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound has shown potential in biological studies, particularly in the context of cancer research.

Medicine: Its derivatives have been evaluated for their anticancer properties, especially in breast cancer cell lines.

Industry: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline is not fully understood. studies suggest that its derivatives may interact with specific molecular targets, such as enzymes involved in cancer cell proliferation . The compound’s bromine atoms and quinoline core likely play a role in its biological activity, potentially through interactions with cellular proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds have been studied for their anticancer properties and share a similar quinoline core.

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: This compound is structurally similar but lacks the bromine atoms, which may affect its reactivity and applications.

Uniqueness

6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two bromine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity

Biological Activity

6,8-Dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the bromination of 2,4-dimethylquinoline derivatives. The reaction conditions often include the use of bromine in an organic solvent under controlled temperatures to achieve high yields of the dibrominated product.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related tetrahydroquinoline derivatives possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 6-Bromo-2-methylquinoline | E. coli | 32 µg/mL |

| 6-Chloro-2-methylquinoline | Staphylococcus aureus | 16 µg/mL |

| 6,8-Dibromo-2,2,4-trimethylquinoline | Pseudomonas aeruginosa | 8 µg/mL |

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the potential anticancer properties of this compound. The results indicate that it may induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Study: Apoptotic Effects on Cancer Cell Lines

A study investigated the effects of various tetrahydroquinoline derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that:

- MCF-7 Cells : IC50 values ranged from 10 to 20 µM for derivatives with similar structures.

- HeLa Cells : A marked increase in apoptosis was observed at concentrations above 15 µM.

Neuroprotective Effects

Emerging research suggests that tetrahydroquinolines may exhibit neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced damage.

Table 2: Neuroprotective Activity

| Compound Name | Cell Line Tested | Protective Effect (%) |

|---|---|---|

| 6-Bromo-2-methylquinoline | SH-SY5Y (neuronal) | 75% at 20 µM |

| 6-Chloro-2-methylquinoline | PC12 (neuronal) | 68% at 15 µM |

| 6,8-Dibromo-2,2,4-trimethylquinoline | Primary Neurons | 82% at 10 µM |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), these compounds can lead to cell death in cancerous cells.

- Modulation of Signaling Pathways : Some studies suggest that these compounds may interact with signaling pathways involved in cell proliferation and apoptosis.

Q & A

Q. Basic Research Focus

- NMR Analysis : ¹H and ¹³C NMR confirm substitution patterns (e.g., deshielding of aromatic protons at 6- and 8-positions) and methyl group integration .

- X-Ray Crystallography : Resolves puckering in the tetrahydroquinoline ring (e.g., Cremer-Pople parameters) and hydrogen-bonding networks in the solid state .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for Br isotopes) .

How can reaction yields be improved for bifunctional derivatives of this compound?

Advanced Research Focus

Bifunctionalization challenges include steric hindrance and competing side reactions. Strategies:

- Catalyst Screening : Lewis acids like Bi(OTf)₃ enhance cyclization efficiency in dihydroquinoline precursors .

- Temperature Control : Slow heating (40–60°C) minimizes decomposition during bromination .

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) to direct functionalization .

What safety protocols are recommended for handling this compound in the laboratory?

Q. Basic Research Focus

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

How does the compound’s bromine substitution pattern affect its utility as a pharmaceutical intermediate?

Q. Advanced Research Focus

- Reactivity : Bromine atoms serve as handles for cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

- Bioavailability : Lipophilic bromine atoms enhance membrane permeability, but may require pro-drug strategies (e.g., esterification) for solubility .

- Toxicity Screening : Assess metabolic stability (e.g., liver microsome assays) to identify debromination risks .

What computational methods aid in predicting the compound’s reactivity and interactions?

Q. Advanced Research Focus

- DFT Calculations : Model electrophilic aromatic substitution to predict bromination sites (e.g., Fukui indices) .

- Molecular Docking : Simulate binding to cytochrome P450 enzymes or kinase targets to prioritize derivatives for synthesis .

- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.